molecular formula C7H8IN B078855 4-Iodo-2-methylaniline CAS No. 13194-68-8

4-Iodo-2-methylaniline

Cat. No. B078855
CAS RN: 13194-68-8
M. Wt: 233.05 g/mol
InChI Key: BGKLFAQCHHCZRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Iodo-2-methylaniline derivatives can be approached through palladium-catalyzed carbonylation reactions using 4-substituted 2-iodoaniline derivatives. Depending on the substituents, different compounds are synthesized, highlighting the versatility of iodoaniline derivatives in organic synthesis (Ács et al., 2006). Furthermore, copper-catalyzed coupling of iodoanilines with mercaptoacetate presents a simple operation for synthesizing benzothiazin-3-ones, showcasing the utility of iodoaniline compounds in facilitating diverse synthetic pathways (Huang et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-Iodo-2-methylaniline and its derivatives can be analyzed through crystal structure studies. For instance, supramolecular equivalence studies show how 4-iodoaniline is isostructural to its bromo, chloro, and ethynyl derivatives, indicating a conditional isomorphism based on the presence of the iodine atom (Dey & Desiraju, 2004).

Chemical Reactions and Properties

Chemical reactions involving 4-Iodo-2-methylaniline are diverse, including palladium-catalyzed cyclocarbonylation reactions, which emphasize the compound's role as a bifunctional substrate in creating complex molecules (Ács et al., 2006). Additionally, reactions with dimethylanilines under mild conditions demonstrate the potential of 4-Iodo-2-methylaniline derivatives as reagents for azidation, further expanding their chemical utility (Zhdankin et al., 1996).

Physical Properties Analysis

The physical properties of 4-Iodo-2-methylaniline derivatives, such as melting points, solubility, and crystal structure, can be directly influenced by the presence of the iodine atom. Studies on the crystal structures of these compounds reveal insights into their supramolecular arrangements and interactions, which are essential for understanding their behavior in different chemical contexts (Harata et al., 1982).

Scientific Research Applications

  • Synthesis of Complex Molecules : 4-Iodo-2-methylaniline is utilized in the synthesis of various complex molecules. For example, it is used in the synthesis of 2,6-diiodo-4-methylaniline, a process found to be simple and cost-effective, with applications in synthesizing iodo-substituted aniline complexes (Kou, 2011).

  • Color-Change Applications : This compound is involved in forming molecular complexes that exhibit color changes. For instance, when combined with dinitrobenzoic acids, it forms red crystals under certain conditions, indicating potential applications in color-changing materials and sensors (Jones et al., 2014).

  • Carcinogenic Potential Evaluation : Studies have included 4-Iodo-2-methylaniline in evaluating the carcinogenic potential of various compounds. Research on rats showed that structurally related amines had carcinogenic effects, suggesting that 4-Iodo-2-methylaniline could be used in toxicological research (Stula et al., 1975).

  • Biochemical Investigations : It's also used in biochemical research, like studying the metabolism and binding of carcinogens in the liver. This research provides insights into the mechanisms of action and activation of carcinogens (Hill et al., 1979).

  • Palladium-Catalysed Reactions : 4-Iodo-2-methylaniline is used in palladium-catalysed carbonylation reactions, important in organic synthesis. This showcases its role in the creation of diverse organic compounds (Ács et al., 2006).

  • Toxicological Studies : Its derivatives have been studied for nephrotoxic effects, contributing to understanding the impact of chemical compounds on kidney health (Hong et al., 2000).

Safety And Hazards

4-Iodo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Relevant Papers There are several papers related to 4-Iodo-2-methylaniline. One paper discusses the synthesis and fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . Another paper presents the crystal structure of two 4-Nitro-N-methylaniline derivatives .

properties

IUPAC Name

4-iodo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKLFAQCHHCZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157270
Record name 4-Iodo-o-toluidine
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Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-methylaniline

CAS RN

13194-68-8
Record name 4-Iodo-2-methylaniline
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Record name 4-Iodo-o-toluidine
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Record name 13194-68-8
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Record name 4-Iodo-o-toluidine
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Record name 4-iodo-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
J Jensen, K Wärnmark - Synthesis, 2001 - thieme-connect.com
… There was a good correlation between the results for 4-iodo-2-methylaniline and 4-bromo-2-methylaniline, the latter in general giving better yields, 76% and 85% respectively in the …
Number of citations: 43 www.thieme-connect.com
SS Mitra, K Sreekumar - Reactive and Functional Polymers, 1997 - Elsevier
… of 2-chloroaniline using dichloroiodate reagent gave 61% of 2-chloro-4-iodoaniline in 19 h, whereas 2-methylaniline required less time and afforded 72% of 4-iodo-2-methylaniline in 6 …
Number of citations: 20 www.sciencedirect.com
W Luo, R Liu, YH Li, W Chen, HJ Zhu - … Crystallographica Section E …, 2008 - scripts.iucr.org
In the molecule of the title compound, C7H8IN, the methyl C, I and N atoms lie in the benzene ring plane. In the crystal structure, intermolecular N—H⋯ N hydrogen bonds link …
Number of citations: 1 scripts.iucr.org
YJ Liu, DS Dai - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
… The tittle compound, 5-bromo-4-iodo-2-methylaniline is an important intermediate, which can be utilized to synthesize highly fluorescent solid-state asymmetric spirosilabifluorene …
Number of citations: 6 scripts.iucr.org
CL Jones, CC Wilson, LH Thomas - CrystEngComm, 2014 - pubs.rsc.org
… of 4-iodoaniline or the related 4-iodo-2-methylaniline with dinitrobenzoic acids are reported. … In the pair of thermochromic molecular complexes comprised of 4-iodo-2-methylaniline with …
Number of citations: 21 pubs.rsc.org
A Palav, B Misal, G Chaturbhuj - The Journal of Organic …, 2021 - ACS Publications
In situ iodine monochloride (I-Cl) generation followed by iodination of aromatics using NCBSI/KI system has been developed. The NCBSI reagent requires no activation due to longer …
Number of citations: 4 pubs.acs.org
D Scott, C Wilson, M Davidson - 2020 - researchdata.bath.ac.uk
… the videos recorded for hot-stage microscopy measurements of cocrystal systems: 4-bromo-2-methylaniline:3,5-dinitrobenzoic acid (4Br2MA:35DNBA) and 4-iodo-2-methylaniline:3,5-…
Number of citations: 0 researchdata.bath.ac.uk
TC On - ferroelectrics - purehost.bath.ac.uk
… of 4-iodoaniline or the related 4-iodo-2-methylaniline with dinitrobenzoic acids are reported. … In the pair of thermochromic molecular complexes comprised of 4-iodo-2-methylaniline with …
Number of citations: 5 purehost.bath.ac.uk
JA Chen, CS Lin, LK Liu - Journal of the Chinese Chemical …, 1996 - Wiley Online Library
… was observed in all cases studied, (2) exclusive para iodination was observed with all monosubstituted anilines, 2-Methylaniline and 3-methylaniline yielded 4-iodo-2-methylaniline and …
Number of citations: 14 onlinelibrary.wiley.com
B Thorat, M Mandewale, S Shelke, P Kamat… - J Chem Pharm …, 2012 - researchgate.net
… H2N-X – 4-iodoaniline, 4-iodo-2-methylaniline, 4-bromoaniline, 4-chloroaniline, 3-chloroaniline, … 4-Iodo-2-methylaniline 07mm02/100811 … Peak is spectrally pure 4-Iodo-2-methylaniline …
Number of citations: 31 www.researchgate.net

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